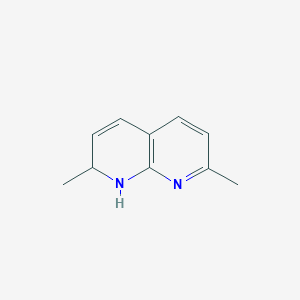
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its two methyl groups attached at the 2nd and 7th positions of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and chemical biology .
Vorbereitungsmethoden
The synthesis of 2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization and reduction steps . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminopyridine with a carbonyl compound under acidic conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding aldehydes.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to yield different reduced forms of the compound.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a core structure in the development of drugs with antibacterial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in the design of synthetic receptors and molecular probes.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and cell division . This inhibition leads to the disruption of DNA processes, making it effective against cancer cells. The compound’s ability to intercalate with DNA segments further enhances its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:
2,7-Dimethyl-1,8-naphthyridine: Similar in structure but lacks the dihydro component, which affects its reactivity and applications.
2,7-Diamino-1,8-naphthyridine: Contains amino groups instead of methyl groups, leading to different biological activities and uses.
4-Hydroxy-2,7-dimethyl-1,8-naphthyridine:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2,7-dimethyl-1,2-dihydro-1,8-naphthyridine |
InChI |
InChI=1S/C10H12N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3-7H,1-2H3,(H,11,12) |
InChI-Schlüssel |
WFVFFPBIIIKUAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC2=C(N1)N=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



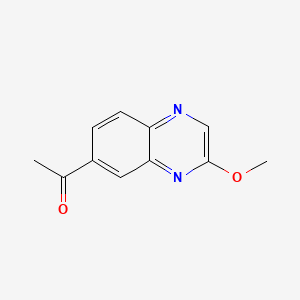
![(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B13921451.png)
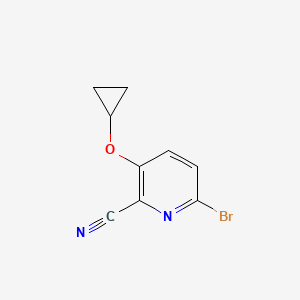


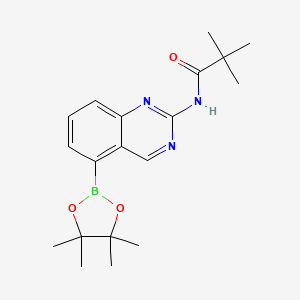
![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)
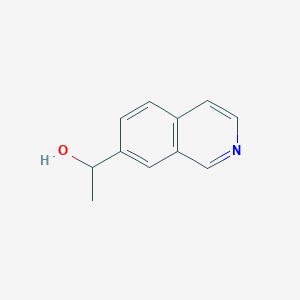


![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)


